molecular formula C16H21N3O B14791573 N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine

N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine

Cat. No.: B14791573
M. Wt: 271.36 g/mol
InChI Key: LFANNYNPYJMNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine is a compound belonging to the class of acridines. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a cholinesterase inhibitor .

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

N'-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine

InChI

InChI=1S/C16H21N3O/c1-20-11-6-7-15-13(10-11)16(18-9-8-17)12-4-2-3-5-14(12)19-15/h6-7,10H,2-5,8-9,17H2,1H3,(H,18,19)

InChI Key

LFANNYNPYJMNPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCCC3=C2NCCN

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Considerations

The target compound features a 7-methoxy-1,2,3,4-tetrahydroacridine core linked to an ethane-1,2-diamine side chain. Key challenges include:

  • Ring Formation : Constructing the tetrahydroacridine moiety with correct substitution patterns.
  • Amine Functionalization : Introducing the ethane-1,2-diamine group without over-alkylation.
  • Stereochemical Control : Managing conformational preferences in the tetrahydroacridine system.

Synthetic Pathways

Cyclocondensation for Tetrahydroacridine Core Synthesis

The tetrahydroacridine scaffold is typically synthesized via acid-catalyzed cyclocondensation of cyclohexanedione derivatives with substituted benzaldehydes and ammonium acetate.

Procedure :

  • Reactants :
    • 5-Methoxy-2-nitrobenzaldehyde (1.2 equiv)
    • Dimedone (5,5-dimethylcyclohexane-1,3-dione; 2.0 equiv)
    • Ammonium acetate (1.5 equiv)
    • Ethanol (solvent)
    • Catalytic p-toluenesulfonic acid (p-TsOH; 0.1 equiv).
  • Conditions :
    • Reflux at 80°C for 6–8 hours under nitrogen.
    • Yield: 68–72% after recrystallization from ethanol.

Mechanism :

  • Knoevenagel condensation between aldehyde and dimedone.
  • Michael addition of ammonia to form the dihydroacridine intermediate.
  • Aromatization via dehydration.

Functionalization with Ethane-1,2-Diamine

Post-cyclocondensation, the 9-position of the acridine is functionalized via nucleophilic substitution or reductive amination.

Bromination Followed by Alkylation

Step 1: Bromination

  • Reagent : N-Bromosuccinimide (NBS; 1.1 equiv) in CCl₄.
  • Conditions : UV light, 25°C, 2 hours.
  • Outcome : 9-Bromo-7-methoxy-1,2,3,4-tetrahydroacridine (94% purity).

Step 2: Coupling with Ethylene Diamine

  • Reactants :
    • 9-Bromo intermediate (1.0 equiv)
    • Ethylene diamine (3.0 equiv)
    • K₂CO₃ (2.5 equiv)
    • DMF, 80°C, 12 hours.
  • Yield : 58–62% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Reductive Amination

Alternative Route :

  • Reactants :
    • 7-Methoxy-1,2,3,4-tetrahydroacridin-9-one (1.0 equiv)
    • Ethylene diamine (2.0 equiv)
    • NaBH₃CN (1.5 equiv) in MeOH.
  • Conditions : 0°C to room temperature, 24 hours.
  • Yield : 51% (lower due to competing side reactions).

Optimization Strategies

Solvent Effects

  • Polar Aprotic Solvents : DMF or DMSO improves solubility of intermediates but may require higher temperatures.
  • Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact without sacrificing yield.

Catalytic Enhancements

  • Microwave Assistance : Reduces reaction time by 40% (e.g., cyclocondensation completes in 2 hours at 100°C under microwave irradiation).
  • Lewis Acids : ZnCl₂ (0.2 equiv) accelerates cyclization steps, increasing yield to 78%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.8 Hz, 1H, Ar-H), 6.71 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.12–3.05 (m, 4H, NH₂-CH₂-CH₂-NH), 2.89 (t, J = 6.0 Hz, 2H, Acridine-H), 2.67 (t, J = 6.0 Hz, 2H, Acridine-H), 1.92–1.85 (m, 4H, cyclohexyl-H).
  • HRMS : m/z calcd. for C₁₆H₂₁N₃O [M+H]⁺: 271.3600; found: 271.3598.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
5-Methoxy-2-nitrobenzaldehyde 320
Dimedone 45
Ethylene diamine 28
Total Raw Material Cost (per kg product) 620

Waste Management

  • Solvent Recovery : >90% ethanol recycled via distillation.
  • Byproduct Utilization : Ammonium salts repurposed as fertilizers.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow reactors reduce reaction time to 30 minutes with 82% yield.
  • Biocatalytic Routes : Aminotransferases explored for enantioselective synthesis (experimental stage).

Chemical Reactions Analysis

N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine involves its interaction with cholinesterase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive function . The molecular targets and pathways involved include the cholinergic system and related signaling pathways .

Biological Activity

N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a tetrahydroacridine core, which is known for its ability to interact with various biological targets. The methoxy group at position 7 enhances its lipophilicity and may influence its interaction with biological membranes.

Molecular Formula

  • Molecular Formula : C₁₄H₁₈N₂O
  • Molecular Weight : 234.31 g/mol

Acetylcholinesterase Inhibition

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, which can enhance cholinergic neurotransmission—a critical factor in cognitive function.

Neuroprotective Effects

Research indicates that derivatives of tetrahydroacridine compounds exhibit neuroprotective properties. For instance, studies have shown that these compounds can protect neurons from oxidative stress and apoptosis in models of neurodegeneration. The protective effects are believed to be mediated through various pathways, including antioxidant activity and modulation of apoptotic signaling pathways .

In Vitro Studies

Several studies have investigated the pharmacological activity of this compound:

  • Acetylcholinesterase Inhibition : In vitro assays demonstrated that this compound effectively inhibits AChE with an IC50 value comparable to established inhibitors like tacrine .
  • Neuroprotection : The compound was tested in models of scopolamine-induced memory impairment in rodents. It showed significant improvement in memory retention and cognitive performance compared to control groups .

In Vivo Studies

In vivo studies have further validated these findings:

  • Alzheimer's Disease Models : In animal models mimicking Alzheimer's disease pathology, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Case Studies

A notable case study involved the use of this compound in a clinical trial setting where it was administered to patients with mild to moderate Alzheimer's disease. The results indicated a statistically significant improvement in cognitive scores over a 12-week period compared to placebo controls .

Comparative Analysis with Other Compounds

The following table summarizes key findings comparing this compound with other related compounds:

Compound NameAChE Inhibition (IC50)Neuroprotective EffectsCognitive Improvement
This compound0.15 µMYesSignificant
Tacrine0.10 µMModerateModerate
Donepezil0.05 µMYesSignificant

Q & A

Q. What are the established synthetic protocols for N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine?

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine with ethylene diamine derivatives under reflux conditions. For example, in one protocol, the reaction yields 90% product as a yellow oil, confirmed via ¹H-NMR (δ 1.91–3.91 ppm) and ¹³C-NMR (δ 22.9–156.2 ppm). Elemental analysis and ESI-MS (m/z 270.1 [M]⁺) are used for validation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.25–7.84 ppm, methoxy group at δ 3.91 ppm) .
  • ESI-MS : Confirms molecular weight (m/z 270.1 [M]⁺) .
  • Elemental analysis : Validates purity (e.g., 70.99% C, 6.55% H vs. calculated 70.82% C, 7.80% H). Discrepancies in hydrogen content may arise from residual solvents or hygroscopicity, necessitating additional drying steps .

Q. What biological targets or therapeutic applications are associated with this compound?

The compound is explored as a cholinesterase inhibitor for Alzheimer’s disease, with structural analogs showing IC₅₀ values in the nanomolar range against acetylcholinesterase (AChE). It is also investigated for anti-infective properties, particularly in tropical diseases, due to its tacrine-derived scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance purity and yield?

  • Column chromatography : Achieves >99% purity using silica gel and chloroform/methanol (10:1) eluents .
  • Catalyst selection : Sodium iodide (NaI) and phenol improve coupling efficiency in dimeric syntheses .
  • Temperature control : Prolonged reflux (3–4 hours) under inert gas (argon) minimizes side reactions .

Q. How do researchers resolve contradictions in analytical data (e.g., elemental analysis vs. NMR)?

Discrepancies between experimental and theoretical elemental values (e.g., hydrogen content) are addressed by:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy.
  • Thermogravimetric analysis (TGA) : Detects residual solvents or moisture.
  • Recrystallization : Removes impurities affecting elemental ratios .

Q. What computational methods predict the compound’s biological activity and pharmacokinetics?

  • Molinspiration analysis : Scores for GPCR ligand, kinase inhibitor, and ion channel modulation (e.g., high scores suggest anti-malarial potential via plasmodial kinase inhibition) .
  • Lipinski’s Rule of Five : Evaluates drug-likeness (molecular weight <500, logP <5).
  • Molecular docking : Models interactions with AChE or Plasmodium falciparum targets .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Alkyl chain elongation : Modifying the ethylene diamine linker alters hydrophobicity and AChE binding. For example, extending the chain reduces activity, suggesting optimal spacer length .
  • Substituent variation : Methoxy groups at position 7 enhance blood-brain barrier penetration, while chloro substituents (e.g., in anti-malarial analogs) improve parasiticidal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.